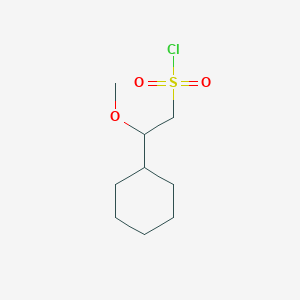

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

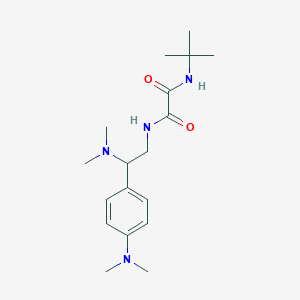

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride, also known as Cymelarsan, is a chemical compound with potential applications in the field of scientific research. It is a sulfonyl chloride derivative of cyclohexylmethoxyethylamine, which is structurally related to melarsoprol, an arsenical drug used to treat African trypanosomiasis. Cymelarsan has been shown to possess antiparasitic properties and has been used in studies to investigate the mechanisms of action of certain enzymes and proteins.

Scientific Research Applications

Oxidative Fragmentations and Chemical Characterization

- Oxidative Fragmentations : 1-Alkenyl sulfoxides can be converted to 1-alkenesulfinyl chlorides, a process that involves compounds similar to 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride. These are then chemically captured as cyclohexyl or 3-phenylpropyl 1-alkenesulfinate esters, showcasing a method of chemical transformation and characterization (Schwan et al., 1996).

Novel Synthesis Methods and Functionalization

- Novel Synthesis Approaches : Innovative methods for the formation of 2-arylsulfanylphenols using cyclohexanones, related to the compound of interest, have been described. This process demonstrates the versatility of such compounds in constructing new C–S bonds (Chen et al., 2014).

Electrochemical Studies

- Cryo-Electrochemistry Applications : In a study involving electrochemical reduction of a phenyl sulfone, similar to 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride, insights into alkyl–sulfur bond cleavage and reaction kinetics at different temperatures were gained. This highlights the compound's utility in electrochemical research (Fietkau et al., 2006).

Applications in Asymmetric Synthesis

- Asymmetric Synthesis of β-Sultams : The compound's relatives have been used in the asymmetric synthesis of 3-substituted 1,2-thiazetidine 1,1-dioxides, showing its potential application in creating structurally complex and potentially biologically active molecules (Enders & Wallert, 2002).

Polymer-Supported Applications

- Solid-Phase Synthesis : Polymer-supported sulfonyl chloride, which is structurally similar to the compound , has been used in the solid-phase synthesis of 1,3-oxazolidin-2ones. This application showcases the compound's potential in heterocyclic compound synthesis and drug discovery (Holte et al., 1998).

Annuloselectivity and Stereoselectivity Studies

- Sulfa-Staudinger Cycloadditions : The annuloselectivity in reactions of sulfonyl chlorides, related to the compound of interest, is controlled by electronic effects, leading to different cycloadducts. This research underscores the compound's role in understanding reaction mechanisms and selectivity (Yang et al., 2015).

properties

IUPAC Name |

2-cyclohexyl-2-methoxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCJXHZWSNOHNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)

![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)

![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)

![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)

![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)